molecular formula C16H13NO B187156 1-Methyl-2-phenyl-4(1H)-quinolinone CAS No. 17182-60-4

1-Methyl-2-phenyl-4(1H)-quinolinone

Cat. No. B187156
CAS RN: 17182-60-4
M. Wt: 235.28 g/mol
InChI Key: AFKNCQDBTBDPOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-2-phenyl-4(1H)-quinolinone, also known as PQ1, is a chemical compound that has been studied extensively for its potential use in various scientific research applications. PQ1 is a quinoline derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments and research.

Scientific Research Applications

Anticancer Research

1-Methyl-2-phenyl-4(1H)-quinolinone and its derivatives have shown significant promise in anticancer research. Studies have demonstrated their efficacy in inhibiting various cancer cell lines. For example, copper(II) mixed-ligand complexes with 2-phenyl-3-hydroxy-4(1H)-quinolinone have been synthesized and shown to exhibit notable cytotoxicity against human osteosarcoma and breast adenocarcinoma cell lines (Buchtík et al., 2011). Additionally, various 3-hydroxy-2-phenyl-4(1H)-quinolinones have been synthesized and evaluated for their anticancer properties, revealing strong inhibitory effects on multiple cancer cell lines (Soural et al., 2009).

Synthesis of Novel Derivatives

Researchers have focused on synthesizing novel 1-methyl-2-phenyl-4(1H)-quinolinone derivatives for various applications. For instance, the synthesis of novel 4-pyrazolylquinolinone derivatives has been achieved, expanding the potential applications of these compounds in different fields (Abass, 2000).

Lubricating Grease Antioxidants

Some derivatives of 1-methyl-2-phenyl-4(1H)-quinolinone have been explored for their potential as antioxidants in lubricating greases. The synthesized compounds have demonstrated significant antioxidant efficiency, contributing to the stability and performance of lubricating greases (Hussein et al., 2016).

Molecular Structure and Ligand Applications

The molecular structures of various 1-methyl-2-phenyl-4(1H)-quinolinone derivatives have been analyzed for applications in pharmacy, medicine, physics, and engineering. Their ability to adapt molecular structures with different ligands makes them valuable for diverse applications (Michelini et al., 2019).

Cardiovascular Activities

Certain derivatives of 1-methyl-2-phenyl-4(1H)-quinolinone have been synthesized to study their biological activities, particularly in cardiovascular applications. These studies have indicated that some of these derivatives exhibit positive inotropic effects, suggesting potential use in cardiovascular therapies (Xiao, 2003).

properties

CAS RN

17182-60-4

Product Name

1-Methyl-2-phenyl-4(1H)-quinolinone

Molecular Formula

C16H13NO

Molecular Weight

235.28 g/mol

IUPAC Name

1-methyl-2-phenylquinolin-4-one

InChI

InChI=1S/C16H13NO/c1-17-14-10-6-5-9-13(14)16(18)11-15(17)12-7-3-2-4-8-12/h2-11H,1H3

InChI Key

AFKNCQDBTBDPOQ-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2C(=O)C=C1C3=CC=CC=C3

Canonical SMILES

CN1C2=CC=CC=C2C(=O)C=C1C3=CC=CC=C3

Other CAS RN

17182-60-4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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